molecular formula C36H65N11O10 B14253581 L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 325140-28-1

L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14253581
CAS No.: 325140-28-1
M. Wt: 812.0 g/mol
InChI Key: FUZWSLZDWUEUGV-IOYLNEAKSA-N
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Description

L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of seven amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting group on the amino acid is removed, typically using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS with automated peptide synthesizers. This allows for the efficient and reproducible production of peptides in large quantities.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid side chains can be modified through substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Alkylating agents like iodoacetamide or acylating agents like acetic anhydride can be used.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Cleavage of disulfide bonds to form free thiols.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

    Chemistry: Used as model compounds to study peptide synthesis and reactions.

    Biology: Investigated for their role in cellular processes and signaling pathways.

    Medicine: Explored for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of peptides like L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and ion channels, modulating their activity and influencing cellular pathways. The exact mechanism involves binding to these targets through specific interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-L-ornithine: Similar structure but lacks the diaminomethylidene modification.

    L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-L-lysine: Contains lysine instead of ornithine.

    L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-L-arginine: Contains arginine instead of ornithine.

Uniqueness

L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene modification on the ornithine residue. This modification can influence the peptide’s properties, such as its binding affinity to molecular targets and its stability.

Properties

CAS No.

325140-28-1

Molecular Formula

C36H65N11O10

Molecular Weight

812.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C36H65N11O10/c1-7-20(6)28(46-30(51)23(16-18(2)3)44-32(53)25-11-9-15-47(25)34(55)27(38)19(4)5)33(54)42-21(12-13-26(37)49)29(50)45-24(17-48)31(52)43-22(35(56)57)10-8-14-41-36(39)40/h18-25,27-28,48H,7-17,38H2,1-6H3,(H2,37,49)(H,42,54)(H,43,52)(H,44,53)(H,45,50)(H,46,51)(H,56,57)(H4,39,40,41)/t20-,21-,22-,23-,24-,25-,27-,28-/m0/s1

InChI Key

FUZWSLZDWUEUGV-IOYLNEAKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(C(C)C)N

Origin of Product

United States

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